4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile
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Overview
Description
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile is a fluorinated organic compound that features a piperidine ring and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile typically involves the reaction of 4-piperidone with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, oxidized derivatives, and cyclized compounds .
Scientific Research Applications
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate
- N-(piperidine-4-yl) benzamide derivatives
Uniqueness
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H13F3N2 |
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Molecular Weight |
206.21 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H13F3N2/c10-9(11,12)5-8(6-13)7-1-3-14-4-2-7/h7-8,14H,1-5H2 |
InChI Key |
GIXUPLMOKLZFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CC(F)(F)F)C#N |
Origin of Product |
United States |
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